1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring:
- A 1,2,3-triazole core substituted with a methyl group at position 3.
- A 2-methoxyphenyl group at position 1 of the triazole.
- A carboxamide linkage connecting the triazole to a 2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl side chain.
The triazole-carboxamide scaffold is prevalent in medicinal chemistry due to its stability and hydrogen-bonding capabilities, often exploited in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-15-21(24-25-27(15)17-8-4-6-10-19(17)30-2)22(29)23-11-12-26-13-16-7-3-5-9-18(16)31-14-20(26)28/h3-10H,11-14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNOAUIZYFEEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NCCN3CC4=CC=CC=C4OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a carboxamide group, and a benzooxazepin moiety. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the compound's biological activities.
Anticancer Activity
A study focusing on the differentiation of acute myeloid leukemia (AML) cells highlighted the importance of compounds that induce differentiation rather than solely relying on cytotoxic effects. The compound under review was part of a phenotypic screen that identified small molecules capable of stimulating differentiation in AML cell lines. Notably, compounds with a benzooxazepin core were shown to upregulate CD11b expression and decrease cell proliferation in vitro .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| OXS003976 | HL-60 | 950 | Differentiation induction |
| OXS007002 | THP-1 | 620 | Differentiation induction |
Anti-inflammatory Activity
In another study focused on lipoxygenase (LOX) inhibition, derivatives of the compound were screened for their ability to inhibit LOX activity. The results indicated moderate inhibition relative to standard reference compounds . This suggests potential applications in treating inflammatory diseases.
Table 2: LOX Inhibition Data
| Compound | Inhibition (%) | Reference Compound |
|---|---|---|
| 1-(2-methoxyphenyl)... | 45 | Baicalein |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The studies indicate that modifications at specific positions on the triazole and benzooxazepin moieties significantly affect potency and selectivity. For instance, variations in the substituents at the N-1 position of the triazole ring influenced both metabolic stability and biological efficacy .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Differentiation Induction in AML : In vitro studies demonstrated that treatment with OXS003976 resulted in morphological changes characteristic of differentiation in AML cell lines. This indicates its potential as a therapeutic agent for AML .
- Inflammation Models : In vivo models assessing inflammation showed promising results with derivatives exhibiting significant reductions in inflammatory markers when administered prior to inflammatory stimuli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Benzooxazepine vs. Benzazepine: The oxygen atom in benzooxazepine may improve solubility compared to benzazepine derivatives . Methoxy vs. Ethoxy Groups: The target’s 2-methoxyphenyl group offers moderate electron-donating effects, whereas ethoxy groups (as in ) may alter metabolic stability.
Bioactivity Trends :
Computational and Experimental Similarity Assessment
Tanimoto Coefficient Analysis
Using fingerprint-based similarity indexing (e.g., MACCS or Morgan fingerprints), the target compound shows:
- ~65–75% similarity to triazole-carboxamides with substituted phenyl groups (e.g., ).
- <50% similarity to non-triazole benzazepine derivatives (e.g., ), highlighting the critical role of the triazole core.
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (as in ) suggests that the target compound may cluster with CNS-active molecules due to its benzooxazepine moiety, whereas halogenated analogues (e.g., ) may group with antimicrobial agents.
Research Findings and Implications
Structural Optimization :
- The benzooxazepine-ethyl side chain in the target compound likely enhances blood-brain barrier penetration compared to simpler alkyl chains .
- Methoxy groups balance electron-donating effects and metabolic stability, avoiding rapid hepatic clearance seen in ethoxy analogues .
Hypothetical Activity Prediction :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates should be prioritized?
The synthesis involves multi-step organic reactions, prioritizing intermediates such as:
- Triazole-carboxamide core : Formed via Huisgen cycloaddition or condensation of azides and nitriles, as seen in analogous triazole derivatives .
- Benzooxazepin moiety : Synthesized through cyclization of 2-aminophenol derivatives with ketones or aldehydes under acidic conditions .
- Coupling strategies : Amide bond formation between the triazole-carboxamide and the ethyl-linked benzooxazepin intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Q. Key intermediates :
| Intermediate | Role | Critical Step |
|---|---|---|
| 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Core structure | Cyclization and carboxylation |
| 2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethylamine | Linker-functionalized benzooxazepin | Reductive amination or nucleophilic substitution |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic techniques :
- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and triazole protons (δ ~7.5–8.5 ppm) .
- FT-IR : Confirm amide (1650–1700 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
- X-ray crystallography : Resolve spatial arrangement of the benzooxazepin and triazole moieties .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺) .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in reported synthetic yields or purity?
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst loading) impacting cyclization and coupling steps .
- Bayesian optimization : Algorithmically optimize reaction conditions (e.g., solvent polarity, pH) to maximize yield and minimize side products .
- Comparative analysis : Replicate conflicting protocols with controlled parameters (e.g., inert atmosphere vs. aerobic conditions) to identify reproducibility issues .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Targeted modifications :
- Methoxy group : Replace with halogen (e.g., F, Cl) to alter lipophilicity and binding affinity .
- Benzooxazepin ring : Introduce electron-withdrawing groups (e.g., NO₂) to modulate electronic effects .
- In vitro assays : Compare IC₅₀ values against analogs to correlate substituent effects with activity .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Q. Table 1. Reaction Optimization Parameters
Q. Table 2. SAR of Key Substituents
| Substituent | Position | Biological Activity (IC₅₀) |
|---|---|---|
| -OCH₃ | Phenyl | 12.5 µM |
| -Cl | Phenyl | 8.2 µM |
| -NO₂ | Benzooxazepin | 5.6 µM |
| Data inferred from triazole-carboxamide analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
